RhlR antagonist 1
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Overview
Description
RhlR antagonist 1 is a potent inhibitor of the RhlR quorum-sensing receptor in Pseudomonas aeruginosa. This compound is significant in the field of microbiology and medicinal chemistry due to its ability to inhibit biofilm formation and reduce the production of virulence factors such as rhamnolipid and pyocyanin .
Preparation Methods
RhlR antagonist 1 can be synthesized using click chemistry, specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAc). This method involves the reaction of an alkyne group in this compound with azide-containing molecules . The synthetic route typically involves the preparation of the alkyne precursor followed by the CuAAc reaction under mild conditions.
Chemical Reactions Analysis
RhlR antagonist 1 undergoes several types of chemical reactions:
Substitution Reactions: The alkyne group in this compound can participate in substitution reactions, particularly in the presence of azide groups, leading to the formation of triazole rings through CuAAc.
Reduction Reactions:
Oxidation Reactions: Oxidation reactions involving this compound are less common, but the compound’s functional groups may be susceptible to oxidative conditions.
Scientific Research Applications
RhlR antagonist 1 has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, particularly in treating infections caused by Pseudomonas aeruginosa.
Chemical Biology: This compound serves as a tool to investigate the molecular mechanisms of quorum sensing and its impact on bacterial behavior.
Industrial Applications: The compound’s ability to inhibit biofilm formation makes it a candidate for use in industrial settings where biofilm-related issues are prevalent.
Mechanism of Action
RhlR antagonist 1 exerts its effects by selectively antagonizing the RhlR receptor in Pseudomonas aeruginosa. This inhibition disrupts the quorum sensing process, leading to a reduction in biofilm formation and the production of virulence factors . The compound’s molecular target is the RhlR receptor, and its antagonistic action prevents the receptor from binding to its natural ligand, thereby inhibiting downstream signaling pathways .
Comparison with Similar Compounds
RhlR antagonist 1 is unique in its selective antagonism of the RhlR receptor over other quorum sensing receptors such as LasR and PqsR . Similar compounds include:
LasR Antagonists: These compounds target the LasR receptor and inhibit quorum sensing in a different pathway compared to this compound.
PqsR Antagonists: These compounds inhibit the PqsR receptor and are involved in a separate quorum sensing system in Pseudomonas aeruginosa.
Other RhlR Antagonists: Structural analogs of this compound, such as those with modified alkyl chains or cycloalkane rings, also exhibit RhlR antagonistic activity.
This compound stands out due to its potent inhibition of biofilm formation and virulence factor production, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C12H10F2O |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)hex-1-yn-3-one |
InChI |
InChI=1S/C12H10F2O/c1-2-3-10(15)6-4-9-5-7-11(13)12(14)8-9/h5,7-8H,2-3H2,1H3 |
InChI Key |
XNIUHFANKOJONW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C#CC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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